molecular formula C19H18N4O2S B11287537 2-(2-(3-phenylureido)thiazol-4-yl)-N-(m-tolyl)acetamide

2-(2-(3-phenylureido)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No.: B11287537
M. Wt: 366.4 g/mol
InChI Key: OCNIFPUEYMGTBP-UHFFFAOYSA-N
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Description

2-(2-(3-phenylureido)thiazol-4-yl)-N-(m-tolyl)acetamide: is a synthetic organic compound with the following structural formula:

Structure: C18H15N3OS\text{Structure: } \text{C}_{18}\text{H}_{15}\text{N}_3\text{O}\text{S} Structure: C18​H15​N3​OS

  • The compound contains a thiazole ring, a phenylurea moiety, and an acetamide group.
  • Thiazoles are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
  • Phenylureas are derivatives of urea with a phenyl group attached.
  • The m-tolyl group (methyl tolyl) contributes to the compound’s aromatic character.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Common Reactions:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)

InChI Key

OCNIFPUEYMGTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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